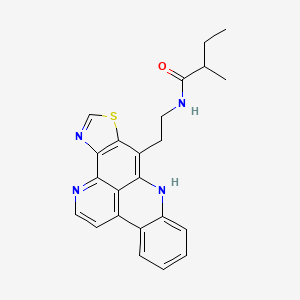
Kuanoniamine F
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Kuanoniamine F, also known as this compound, is a useful research compound. Its molecular formula is C23H22N4OS and its molecular weight is 402.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Activity
Kuanoniamine F is part of a class of pyridoacridine alkaloids that exhibit significant anticancer properties. Research has demonstrated its effectiveness against various human tumor cell lines, including breast carcinoma (MCF-7 and MDA-MB-231), glioma (SF-268), non-small cell lung cancer (NCI-H460), and melanoma (UACC-62) .
Case Study: Inhibition of Tumor Cell Growth
A study evaluated the growth inhibition of this compound on several tumor cell lines. The results showed that:
| Cell Line | GI50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (ER+) | ≤ 5 | Induces apoptosis and inhibits DNA synthesis |
| MDA-MB-231 (ER-) | 50 | Cell cycle arrest in G2/M phase |
| SF-268 | 30 | Apoptotic effects observed |
| NCI-H460 | 40 | Inhibits lymphocyte proliferation |
| UACC-62 | 35 | Induces DNA fragmentation |
The study highlighted that this compound's primary mechanism includes inducing apoptosis in cancer cells, which is crucial for its anticancer activity .
Immunomodulatory Effects
This compound has also been studied for its immunomodulatory properties. It was found to inhibit the proliferation of human lymphocytes, demonstrating potential as an immunosuppressive agent.
Case Study: Lymphocyte Proliferation Inhibition
In a controlled experiment, the effect of this compound on lymphocyte proliferation was assessed:
| Concentration (μM) | Inhibition (%) |
|---|---|
| 1.0 | 45 |
| 2.5 | 65 |
| 5.0 | 80 |
These results indicate that this compound could be a candidate for further research in therapies requiring immune modulation, such as in autoimmune diseases or organ transplantation .
Mechanistic Insights
The mechanisms by which this compound exerts its effects are multifaceted. It has been observed to induce cell cycle arrest and apoptosis through various pathways:
- Apoptosis Induction : Increased levels of apoptotic markers were noted in treated cells.
- DNA Synthesis Inhibition : this compound significantly reduced thymidine incorporation, indicating a potent inhibition of DNA synthesis.
- Cell Cycle Arrest : Flow cytometric analysis revealed an accumulation of cells in the G1 phase after treatment with this compound.
Structural Characteristics
This compound belongs to a broader category of pyridoacridine alkaloids characterized by their complex fused ring structures. These structural features contribute to their biological activity and potential therapeutic applications.
Structural Table of Pyridoacridines
| Compound Name | Source | Biological Activity |
|---|---|---|
| Kuanoniamine A | Oceanapia sagittaria | Anticancer, immunomodulatory |
| Kuanoniamine C | Oceanapia sagittaria | Anticancer |
| This compound | Oceanapia sagittaria | Anticancer, immunosuppressive |
Propiedades
Número CAS |
445471-61-4 |
|---|---|
Fórmula molecular |
C23H22N4OS |
Peso molecular |
402.5 g/mol |
Nombre IUPAC |
2-methyl-N-[2-(4-thia-6,9,19-triazapentacyclo[10.7.1.03,7.08,20.013,18]icosa-1,3(7),5,8,10,12(20),13,15,17-nonaen-2-yl)ethyl]butanamide |
InChI |
InChI=1S/C23H22N4OS/c1-3-13(2)23(28)25-11-9-16-19-18-15(14-6-4-5-7-17(14)27-19)8-10-24-20(18)21-22(16)29-12-26-21/h4-8,10,12-13,27H,3,9,11H2,1-2H3,(H,25,28) |
Clave InChI |
MZDWEKUMUXAYRL-UHFFFAOYSA-N |
SMILES |
CCC(C)C(=O)NCCC1=C2C3=C(C=CN=C3C4=C1SC=N4)C5=CC=CC=C5N2 |
SMILES canónico |
CCC(C)C(=O)NCCC1=C2C3=C(C=CN=C3C4=C1SC=N4)C5=CC=CC=C5N2 |
Sinónimos |
kuanoniamine F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















